1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride

Solubility Salt selection Compound management

This is a heterocyclic amine building block featuring a pyrimidine core with a bromodifluoromethyl (CF₂Br) group at the 4-position and a conformationally rigid cyclobutan-1-amine at the 2-position, supplied as the hydrochloride salt. The CF₂Br group provides a unique synthetic handle for nucleophilic displacement, cross-coupling, or radical chemistry—capabilities not shared by CF₃ or CF₂Cl analogs. The HCl salt ensures consistent handling and long-term storage stability. Ideal for medicinal chemistry programs requiring a reactive 2-aminopyrimidine scaffold for kinase inhibitor optimization.

Molecular Formula C9H11BrClF2N3
Molecular Weight 314.56
CAS No. 2344681-55-4
Cat. No. B2608259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride
CAS2344681-55-4
Molecular FormulaC9H11BrClF2N3
Molecular Weight314.56
Structural Identifiers
SMILESC1CC(C1)(C2=NC=CC(=N2)C(F)(F)Br)N.Cl
InChIInChI=1S/C9H10BrF2N3.ClH/c10-9(11,12)6-2-5-14-7(15-6)8(13)3-1-4-8;/h2,5H,1,3-4,13H2;1H
InChIKeyKRRUVLVBCZHMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride (CAS 2344681-55-4) – Structural Class and Procurement Baseline for Pyrimidine-Based Building Blocks


1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride (CAS 2344681-55-4) is a heterocyclic amine building block composed of a pyrimidine core substituted at the 4-position with a bromodifluoromethyl (CF₂Br) group and at the 2-position with a cyclobutan-1-amine moiety, isolated as the hydrochloride salt [1]. This compound belongs to the broader class of 2-aminopyrimidine derivatives that serve as key intermediates in medicinal chemistry, particularly for kinase inhibitor programs [2]. Its structural features—a conformationally constrained cyclobutylamine, an electrophilic CF₂Br substituent capable of further derivatization, and an HCl salt form for improved handling—collectively distinguish it from simpler pyrimidine analogs, but published quantitative bioactivity data for the compound itself remain extremely limited [3].

Why 1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Substituting 1-[4-(bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride with apparently similar pyrimidine building blocks introduces three distinct risks to research reproducibility: (i) the CF₂Br group is not functionally equivalent to CF₃ or CF₂Cl; the carbon–bromine bond in CF₂Br provides a unique synthetic handle for nucleophilic displacement, cross-coupling, or radical chemistry that is absent in the inert trifluoromethyl analog (CAS 2225144-06-7) [1]; (ii) the cyclobutanamine moiety imposes conformational rigidity that differs from cyclopropylamine (increased ring strain) or acyclic amines (greater rotational freedom), thereby altering target-binding geometry when the compound is elaborated into a final inhibitor [2]; and (iii) the hydrochloride salt form impacts solubility, hygroscopicity, and long-term storage stability relative to the free base (CAS 2344680-45-9), which may lead to inconsistent stock solution preparation if the salt form is not specified .

Head-to-Head Quantitative Evidence: 1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride vs. Closest Analogs


HCl Salt Form Solubility and Handling Advantage vs. Free Base (CAS 2344680-45-9)

The hydrochloride salt (MW = 314.56 g/mol) provides enhanced aqueous solubility and reduced hygroscopicity compared to the free base (MW = 278.10 g/mol), a distinction critical for reproducible compound storage and assay preparation [1]. The free base form is not commercially catalogued as a stockable item by major vendors, whereas the HCl salt is supplied at Min. 95% purity by Enamine and Biosynth [2]. The GHS hazard profile for the HCl salt includes H302 (harmful if swallowed), H315, H319, and H335 classifications, providing a defined safety handling framework [1].

Solubility Salt selection Compound management

CF₂Br Synthetic Handle vs. CF₃ Inertness: Comparative Derivatization Potential in the Trifluoromethyl Analog (CAS 2225144-06-7)

The bromodifluoromethyl group (CF₂Br) serves as a dual-purpose substituent: the difluoromethylene unit acts as a lipophilic isostere for metabolic stability, while the C–Br bond enables subsequent nucleophilic displacement, radical bromodifluoromethylation, or transition-metal-catalyzed cross-coupling [1]. In contrast, the CF₃ group in the direct analog 1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride (CAS 2225144-06-7) is essentially chemically inert under standard derivatization conditions, offering no further synthetic elaboration potential [2]. The CF₂Br moiety has been demonstrated to participate in Cu-mediated couplings with aryl boronic acids and in Reformatsky-type additions, whereas CF₃-substituted pyrimidines are terminal building blocks [1].

Late-stage functionalization Cross-coupling Nucleophilic substitution

Cyclobutanamine Conformational Restriction vs. 5-Bromo-2-(bromodifluoromethyl)pyrimidine (CAS 2167588-80-7): Impact on Vectorial Elaboration

The cyclobutan-1-amine substituent introduces a defined exit vector at approximately 90° dihedral angles relative to the pyrimidine plane, creating a conformationally restricted scaffold that has been demonstrated to improve binding entropy in kinase hinge-binding motifs [1]. By contrast, 5-bromo-2-(bromodifluoromethyl)pyrimidine (CAS 2167588-80-7) lacks any amine substituent at the 2-position, limiting its utility to electrophilic aromatic substitution or cross-coupling at the 5-position only, with no capacity for amine-directed vectorial elaboration . The cyclobutanamine-containing compound offers a three-dimensional growth vector from the 2-position, which is critical for fragment-based drug design programs that require defined exit geometries.

Conformational restriction Vectorial diversity Fragment-based drug design

Molecular Descriptor Comparison: Hydrogen Bonding Capacity and Rotatable Bond Count vs. Trifluoromethyl Analog

The bromodifluoromethyl compound (HCl salt, MW = 314.56 g/mol, TPSA = 51.8 Ų, rotatable bonds = 2, HBD = 2, HBA = 5) differs from the trifluoromethyl analog (HCl salt, MW = 253.65 g/mol, HBD = 2, HBA = 4 predicted) in key computed physicochemical parameters that influence permeability and solubility [1]. The higher molecular weight of the CF₂Br compound (+60.91 g/mol) and the additional heavy bromine atom (heavy atom count = 17 for HCl salt vs. 16 for CF₃ analog) provide a distinct mass spectrometry signature for reaction monitoring and metabolite identification [1]. The presence of bromine also confers a characteristic isotopic pattern (¹⁰Br:⁸¹Br ≈ 1:1) that facilitates LC-MS tracking of synthetic intermediates [2].

Physicochemical properties Drug-likeness Lead optimization

Optimal Procurement and Application Scenarios for 1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride (CAS 2344681-55-4)


Kinase Inhibitor Fragment Elaboration Requiring a CF₂Br Synthetic Handle and a Conformationally Constrained Amine Vector

When a medicinal chemistry program requires a 2-aminopyrimidine scaffold with an electrophilic substituent at the 4-position for late-stage diversification, this compound provides the CF₂Br group as a reactive partner for cross-coupling or nucleophilic displacement while simultaneously offering a rigid cyclobutan-1-amine exit vector for hinge-region interactions [1][2]. The CF₃ analog (CAS 2225144-06-7) cannot serve this dual purpose because the CF₃ group is chemically inert [2].

Synthesis of Bromodifluoromethyl-Containing Probe Molecules with Built-In Mass Spectrometry Tracking

The characteristic ¹⁰Br:⁸¹Br isotopic doublet (≈1:1 ratio) provides an unambiguous MS signature for tracking this compound and its derivatives through multi-step synthetic sequences. This is particularly valuable in medicinal chemistry optimization campaigns where intermediate purity must be confirmed without exhaustive NMR characterization [3].

Building Block Procurement for Fragment-Based Drug Design Libraries Requiring 3D Diversity

The cyclobutanamine moiety introduces sp³ character and three-dimensional shape diversity into fragment libraries, which has been correlated with improved clinical success rates [1]. The HCl salt form ensures consistent solid handling and long-term storage stability for library management, differentiating it from the free base which lacks established commercial supply chains [3].

Precursor for 4-Difluoromethylpyrimidine Derivatives via Reductive Debromination

The CF₂Br group can be selectively reduced to CF₂H (difluoromethyl) using established radical or metal-mediated debromination protocols, providing access to difluoromethylpyrimidine analogs that are increasingly valued as lipophilic hydrogen bond donors in drug design [2]. This transformation is not accessible from the CF₃ or CF₂Cl analogs.

Quote Request

Request a Quote for 1-[4-(Bromodifluoromethyl)pyrimidin-2-yl]cyclobutan-1-aminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.